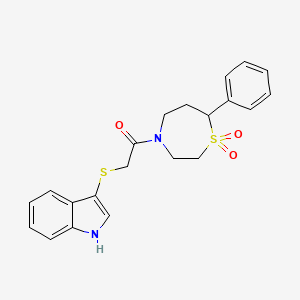

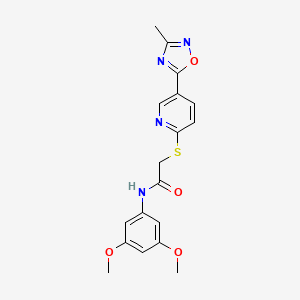

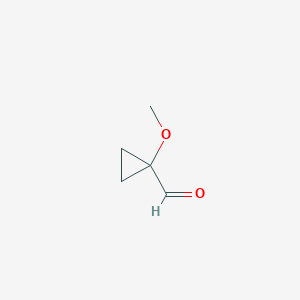

![molecular formula C12H14N4O3 B2699391 6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108716-09-0](/img/structure/B2699391.png)

6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic methods have been reported for MMP derivatives. Notably, the assembly of the pyrazolopyridine system plays a crucial role. Researchers have explored diverse strategies, including ring-closure reactions, condensations, and cyclizations. These approaches allow access to MMP derivatives with varying substituents and functional groups .

Molecular Structure Analysis

The molecular structure of MMP reveals its intricate arrangement. The methyl group, morpholine ring, and pyrazolo rings contribute to its overall shape and reactivity. Computational studies and spectroscopic analyses (such as NMR and X-ray crystallography) provide insights into its geometry, bond lengths, and angles .

Chemical Reactions Analysis

MMP participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the carbonyl group. Researchers have explored its reactivity toward electrophiles, bases, and metal catalysts. These reactions lead to the synthesis of diverse derivatives with potential biological activities .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one compounds were synthesized using a microwave-assisted, one-step, solvent-free reaction from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. This method proved to be efficient, yielding products that showed promising biological activities (Zheng, Shao, Zhao, & Miao, 2011).

Crystal Structures of Unsymmetrical Tetrazine Derivatives The synthesis of two unsymmetrical tetrazine derivatives, including morpholine-containing compounds, was achieved. Their structures were confirmed by single-crystal X-ray diffraction, providing valuable insights into their molecular configurations (Xu, Yang, Jiang, & Ke, 2012).

Biological Applications

Antitubercular and Antifungal Activity Novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives, synthesized by incorporating morpholine, displayed significant antitubercular and antifungal activities. This demonstrates the compound's potential as a basis for developing new antimicrobial agents (Syed, Ramappa, & Alegaon, 2013).

Cancer Cell Growth Inhibition Compounds derived from pyrazolo[1,5-a]pyrazin-4(5H)-one have been evaluated for their ability to inhibit the growth of A549 and H322 lung cancer cells. The synthesis method and the preliminary biological evaluation highlighted their dosage-dependent inhibitory effects, suggesting potential applications in cancer therapy (Zheng, Shao, Zhao, & Miao, 2011).

Vasorelaxant Properties Compounds related to the structural motif of 6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, specifically benzofuran-morpholinomethyl-pyrazoline hybrids, have been synthesized and demonstrated significant vasorelaxant properties in isolated rat thoracic aortic rings. This indicates potential applications in cardiovascular research (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

Mécanisme D'action

Orientations Futures

: Smolobochkin, A. V., Gazizov, A. S., Urgenishbay, N. M., Melyashova, A. S., Burilov, A. R., & Pudovik, M. A. (2020)Russ. Chem. Bull., 69, 382. : Dyadyuchenko, L. V., Muraviev, V. S., Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., & Dmitrieva, I. G. (2021)Russ. Chem. Bull., 70, 1363. : Dotsenko, V. V., Buryi, D. D., Lukina, D. Y., Krivokolysko, S. G., & others. (2020)Russ. Chem. Bull., 69, 1829. : Chen, C., Pan, P., Deng,

Propriétés

IUPAC Name |

6-methyl-2-(morpholine-4-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-8-7-16-10(11(17)13-8)6-9(14-16)12(18)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASRWQPUAARYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)N3CCOCC3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

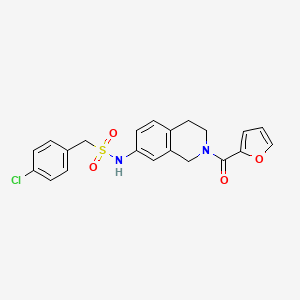

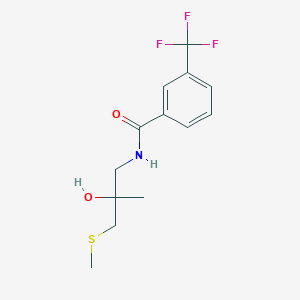

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)

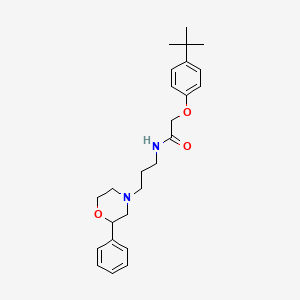

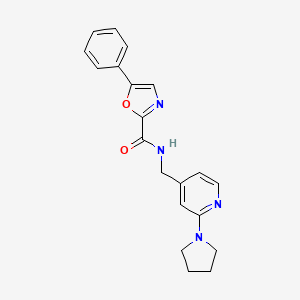

![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)

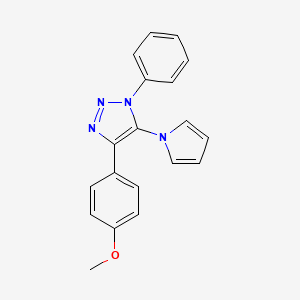

![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)

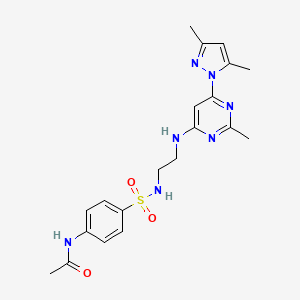

![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)